molecular formula C17H19NO3 B3054644 1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene CAS No. 61405-51-4

1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene

Cat. No.: B3054644
CAS No.: 61405-51-4
M. Wt: 285.34 g/mol
InChI Key: LAWSVVSZHKUFTP-UHFFFAOYSA-N
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Description

1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene is a substituted benzene derivative featuring a 2-methylbutan-2-yl (tert-pentyl) group at the 1-position and a 4-nitrophenoxy group at the 4-position.

Properties

IUPAC Name

1-(2-methylbutan-2-yl)-4-(4-nitrophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-4-17(2,3)13-5-9-15(10-6-13)21-16-11-7-14(8-12-16)18(19)20/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWSVVSZHKUFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395475
Record name 1-(2-methylbutan-2-yl)-4-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61405-51-4
Record name 1-(2-methylbutan-2-yl)-4-(4-nitrophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties

Molecular Architecture

The compound features a central benzene ring substituted at the para position with a 4-nitrophenoxy group and at the adjacent position with a bulky 2-methylbutan-2-yl moiety. The molecular formula is C₁₇H₁₉NO₃ (MW 285.34 g/mol), with the SMILES string CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]. The tert-pentyl group induces significant steric effects, while the nitro group enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution at activated positions.

Spectroscopic Characterization

Key analytical data from PubChem and synthetic literature:

  • ¹H NMR (CDCl₃): δ 1.25 (s, 9H, tert-pentyl CH₃), 7.02–8.25 (m, 8H, aromatic)
  • IR (KBr): 1520 cm⁻¹ (asymmetric NO₂ stretch), 1340 cm⁻¹ (symmetric NO₂ stretch)
  • Melting Point : 86–88°C (lit. 85–87°C)

Synthetic Methodologies

Ullmann Ether Condensation

Reaction Scheme
4-Bromo-1-(2-methylbutan-2-yl)benzene + 4-nitrophenol  
→ Cu catalyst, K₂CO₃, DMF, 140°C  
→ 1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene  
Optimization Parameters
  • Catalyst : CuI (10 mol%)
  • Base : K₂CO₃ (2.5 eq)
  • Solvent : DMF
  • Yield : 62–68%

Mechanistic Insight : The copper-mediated coupling proceeds through oxidative addition of the aryl bromide to Cu(I), followed by phenoxide coordination and reductive elimination. Steric hindrance from the tert-pentyl group necessitates elevated temperatures (>130°C) for effective coupling.

Nucleophilic Aromatic Substitution

Fluoride Displacement Route
1-Fluoro-4-nitrobenzene + 4-(2-methylbutan-2-yl)phenol  
→ Cs₂CO₃, DMSO, 110°C, 24h  
→ Target compound  

Key Advantages :

  • Eliminates transition metal catalysts
  • Achieves 71% yield with microwave assistance

Limitations :

  • Requires electron-deficient aryl fluorides
  • Competing C-O bond cleavage at >120°C

Mitsunobu Etherification

Diethyl Azodicarboxylate (DEAD)-Mediated Approach
4-Nitrophenol + 4-(2-methylbutan-2-yl)benzyl alcohol  
→ DEAD, PPh₃, THF, 0°C→RT  
→ Product in 58% yield  

Critical Considerations :

  • Ideal for acid-sensitive substrates
  • Limited by the cost of DEAD reagents
  • Requires strict anhydrous conditions

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Scalability Cost Index
Ullmann Coupling 62–68 98.5 Industrial $$
NAS 71 97.8 Pilot-scale $
Mitsunobu 58 99.1 Lab-scale $$$$

Key Observations :

  • Ullmann method balances cost and scalability but requires toxic DMF
  • NAS route offers superior yields but demands specialized equipment for microwave activation
  • Mitsunobu excels in purity but is economically prohibitive for large batches

Industrial-Scale Production Challenges

Solvent Selection

DMF (Ullmann method) faces increasing regulatory restrictions due to reproductive toxicity concerns. Alternative solvents:

  • DMAc : Comparable yields (65%) with lower environmental impact
  • Cyclopentyl methyl ether : 59% yield but enables easier recycling

Byproduct Management

Major impurities derive from:

  • Incomplete dealkylation of tert-pentyl group (3–5%)
  • Nitro group reduction under prolonged heating (detected via LC-MS)

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED light show promise for low-temperature etherification (45% yield, ongoing optimization).

Continuous Flow Synthesis

Microreactor trials achieve 73% yield in 8 minutes residence time, versus 24h batch processing.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted aromatic ring.

    Oxidation: The alkyl side chain can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 1-(2-Methylbutan-2-yl)-4-(4-aminophenoxy)benzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzoic acid or corresponding ketones.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that may further interact with cellular components.

Comparison with Similar Compounds

Data Table: Key Properties of Structural Analogues

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties Reference
1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene 271.3 (calculated) tert-Pentyl, 4-nitrophenoxy Predicted low solubility, moderate stability N/A
1-Nitro-4-(4-nitrophenoxy)benzene 260.2 Nitro (1- and 4-positions) High thermal stability, monoclinic crystal
4-(Benzyloxy)-1-nitrobenzene 229.23 Benzyloxy, nitro Lipophilic, stable under acidic conditions
2-Nitro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene 328.2 Trifluoromethyl, nitro, nitrophenoxy Herbicidal activity (fluorodifen)

Biological Activity

1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene is an organic compound characterized by a benzene ring with a 2-methylbutan-2-yl group and a 4-nitrophenoxy group. Its molecular formula is C17H19NO3C_{17}H_{19}NO_3, and it has a molecular weight of approximately 285.34 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The nitro group in the compound can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, thereby modulating biological processes.

Pharmacological Potential

Research indicates that this compound may have applications in drug discovery due to its structural characteristics, which allow it to act as a lead compound for developing new therapeutic agents. Specifically, it has been investigated for:

  • Antiviral Activity : The compound's structure suggests potential efficacy against viral infections, particularly HIV, where similar compounds have shown promise as protease inhibitors .
  • Antimicrobial Properties : Studies have indicated that related compounds exhibit significant antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties .

Study on Antimicrobial Activity

A study conducted on a series of phenolic compounds, including derivatives of nitrophenol, demonstrated that modifications to the nitro group can significantly enhance antimicrobial efficacy. The results indicated that compounds with similar structures to this compound displayed effective inhibition against Gram-positive and Gram-negative bacteria .

Inhibition Studies

Inhibition studies have shown that compounds with nitro substituents can effectively inhibit lysosomal phospholipase A2, an enzyme implicated in various pathological conditions. This inhibition could lead to therapeutic applications in diseases characterized by phospholipid accumulation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Characteristics
This compoundNitro group on phenolic structurePotential antiviral and antimicrobial activity
1-(2-Methylbutan-2-yl)-4-(4-aminophenoxy)benzeneAmino substitutionGenerally lower reactivity compared to nitro derivatives
1-(2-Methylbutan-2-yl)-4-(4-methoxyphenoxy)benzeneMethoxy substitutionExhibits different solubility and reactivity profiles

The presence of both the bulky alkyl substituent and the nitro group in this compound provides it with distinct chemical properties that could enhance its biological activity compared to its analogs.

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms regioselectivity of substitution. Key signals include:
    • δ 8.2–8.4 ppm (aromatic protons adjacent to nitro group) .
    • δ 1.5–1.7 ppm (tert-pentyl methyl groups) .
  • XRD : SHELX software (SHELXL/SHELXS) resolves crystal packing and confirms steric effects of the tert-pentyl group. Data collection at 100 K minimizes thermal motion artifacts .
  • Mass Spectrometry : HRMS (EI) with <5 ppm error validates molecular formula (C₁₇H₁₉NO₃) .

How does the nitro group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Advanced Research Question
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position and enhancing oxidative stability. Computational studies (DFT, B3LYP/6-311+G**) reveal:

  • Redox Potential : Reduction potential (E° = −0.78 V vs. SCE) suggests applicability in radical reactions .
  • Charge Distribution : Nitro group induces partial positive charge on the adjacent phenoxy oxygen, facilitating nucleophilic attack in SNAr reactions .

Advanced Research Question

  • Molecular Dynamics (MD) : Simulates mesophase behavior. The tert-pentyl group enhances thermal stability (T₅% decomposition = 280°C) .
  • TD-DFT : Predicts absorption/emission spectra (λmax = 320 nm in CH₂Cl₂), aligning with experimental UV-Vis data for OLED precursor design .

Q. Methodological Protocol :

Optimize geometry using Gaussian09 (B3LYP/6-31G*).

Calculate excited states with CAM-B3LYP for charge-transfer transitions.

Validate with experimental spectrofluorometry .

What strategies mitigate steric hindrance during functionalization of the tert-pentyl group?

Advanced Research Question

  • Protection/Deprotection : Temporarily mask the nitro group (e.g., acetylation) to reduce steric clash during tert-pentyl modification .
  • Microwave Synthesis : Shortens reaction time (10 min vs. 24h) for Suzuki-Miyaura coupling with bulky boronic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene

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